molecular formula C18H26ClN3O3 B7480586 2-[[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]-methylamino]-N-cyclohexylacetamide

2-[[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]-methylamino]-N-cyclohexylacetamide

Cat. No. B7480586
M. Wt: 367.9 g/mol
InChI Key: AACRHTVMJDHEOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]-methylamino]-N-cyclohexylacetamide, also known as CEP-26401, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of cyclohexylacetamide derivatives and has shown promising results in various scientific research studies.

Mechanism of Action

The mechanism of action of 2-[[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]-methylamino]-N-cyclohexylacetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell growth. 2-[[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]-methylamino]-N-cyclohexylacetamide has also been shown to inhibit the activity of various kinases, including AKT and ERK, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
2-[[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]-methylamino]-N-cyclohexylacetamide has been shown to have various biochemical and physiological effects in scientific research studies. This compound has been shown to induce apoptosis in cancer cells, improve insulin sensitivity in diabetic animals, and reduce inflammation and oxidative stress in animal models of inflammation. 2-[[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]-methylamino]-N-cyclohexylacetamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

2-[[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]-methylamino]-N-cyclohexylacetamide has several advantages for lab experiments, including its high potency and specificity for its target enzymes and signaling pathways. This compound is also relatively easy to synthesize and purify, making it a useful tool for scientific research studies. However, one limitation of 2-[[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]-methylamino]-N-cyclohexylacetamide is its relatively low solubility in water, which can make it challenging to work with in certain experimental settings.

Future Directions

There are several future directions for scientific research studies involving 2-[[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]-methylamino]-N-cyclohexylacetamide. One direction is to further investigate the mechanism of action of this compound and its effects on various enzymes and signaling pathways. Another direction is to explore the potential therapeutic applications of 2-[[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]-methylamino]-N-cyclohexylacetamide in various diseases, including cancer, diabetes, and inflammation. Additionally, future studies could focus on optimizing the synthesis and formulation of 2-[[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]-methylamino]-N-cyclohexylacetamide for improved solubility and bioavailability.

Synthesis Methods

The synthesis of 2-[[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]-methylamino]-N-cyclohexylacetamide involves the reaction of 5-chloro-2-methoxyaniline with ethyl 2-bromoacetate to obtain the intermediate compound. The intermediate compound is then reacted with cyclohexylamine to obtain the final product, 2-[[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]-methylamino]-N-cyclohexylacetamide. The synthesis of this compound is a multi-step process that requires careful control of reaction conditions and purification steps.

Scientific Research Applications

2-[[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]-methylamino]-N-cyclohexylacetamide has been extensively studied for its potential therapeutic applications in various scientific research studies. This compound has shown promising results in the treatment of various diseases, including cancer, diabetes, and inflammation. In cancer research, 2-[[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]-methylamino]-N-cyclohexylacetamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In diabetes research, 2-[[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]-methylamino]-N-cyclohexylacetamide has been shown to improve insulin sensitivity and reduce blood glucose levels. In inflammation research, 2-[[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]-methylamino]-N-cyclohexylacetamide has been shown to reduce inflammation and oxidative stress.

properties

IUPAC Name

2-[[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]-methylamino]-N-cyclohexylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26ClN3O3/c1-22(11-17(23)20-14-6-4-3-5-7-14)12-18(24)21-15-10-13(19)8-9-16(15)25-2/h8-10,14H,3-7,11-12H2,1-2H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AACRHTVMJDHEOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1CCCCC1)CC(=O)NC2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]-methylamino]-N-cyclohexylacetamide

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